5-Bromo-4-nitrothiophene-2-sulfonyl chloride
Overview
Description
“5-Bromo-4-nitrothiophene-2-sulfonyl chloride” is a chemical compound. Its molecular formula is C4HBrClNO4S2 . It’s related to “2-Bromo-5-nitrothiophene”, a heteroaryl halide that can be prepared from thiophene by bromination followed by nitration .
Synthesis Analysis
The synthesis of “2-Bromo-5-nitrothiophene”, a related compound, involves bromination followed by nitration of thiophene .Molecular Structure Analysis
The molecular weight of “5-Bromo-4-nitrothiophene-2-sulfonyl chloride” is 306.54 .Physical And Chemical Properties Analysis
The boiling point of a related compound, “5-Bromothiophene-2-sulfonyl chloride”, is 100-102 °C/0.5 mmHg .Scientific Research Applications
Chemical Reactions and Synthesis
- 5-Bromo-4-nitrothiophene-2-sulfonyl chloride can be involved in various chemical reactions. For instance, 5-chloro-2-thiophenesulfonyl chloride reacts with ammonia, hydrazine hydrate, sodium azide, indole, and imidazole to yield various sulfonamides, sulfonohydrazide, sulfonyl azide, and other compounds. Nitration of the sulfonyl chloride with fuming nitric acid produces 4-nitro-sulfonyl chloride, which further reacts with sodium azide to form 5-chloro-4-nitro-sulfonyl azide (Obafemi, 1982).
Applications in Protein Modification
- Dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, synthesized from 2-hydroxy-5-nitrobenzyl halides, are water-soluble and can modify tryptophan and cysteine in proteins. This highlights the potential of related compounds, like 5-bromo-4-nitrothiophene-2-sulfonyl chloride, in protein research and biochemistry (Horton & Tucker, 1970).
Development of Novel Organic Compounds
- The study of reactions with sulfonyl chlorides leads to the synthesis of various novel organic compounds. For example, the reaction of 3-bromo-2-(tert-butylsulfonyl)-1-propene with different electrophiles results in the creation of highly functionalized sulfones, demonstrating the versatility of such reactions in organic synthesis (Auvray, Knochel, & Normant, 1985).
Electrophilic Substitution Reactions
- In the field of heterocyclic chemistry, 5-bromo-4-nitrothiophene-2-sulfonyl chloride can be used to study electrophilic substitution reactions. For instance, nitrothiophenes undergo various substitution reactions, providing insights into the behavior of thiophene derivatives under different chemical conditions (Newcombe & Norris, 1979).
Catalytic Polymerizations
- Research in polymer chemistry utilizes compounds like 5-bromo-4-nitrothiophene-2-sulfonyl chloride. Studies on Ni(dppe)Cl(2)-catalyzed chain-growth polymerizations of related compounds have provided evidence for the mechanisms involved in these polymerizations, highlighting the potential use of thiophene derivatives in developing new polymeric materials (Lanni & McNeil, 2009).
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-nitrothiophene-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClNO4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGCICFRYFEARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712380 | |
Record name | 5-Bromo-4-nitrothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-nitrothiophene-2-sulfonyl chloride | |
CAS RN |
64729-05-1 | |
Record name | 5-Bromo-4-nitrothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-nitrothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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